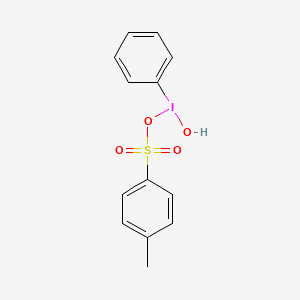

(Hydroxy(tosyloxy)iodo)benzene

説明

特性

IUPAC Name |

[hydroxy(phenyl)-λ3-iodanyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13IO4S/c1-11-7-9-13(10-8-11)19(16,17)18-14(15)12-5-3-2-4-6-12/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIUKPUCKCECPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13IO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315359 | |

| Record name | [Hydroxy(tosyloxy)iodo]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27126-76-7 | |

| Record name | [Hydroxy(tosyloxy)iodo]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27126-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Hydroxy(4-toluenesulfonato)iodo)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027126767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27126-76-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [Hydroxy(tosyloxy)iodo]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [Hydroxy(tosyloxy)iodo]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (HYDROXY(4-TOLUENESULFONATO)IODO)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EOA97B14A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Hydroxy(tosyloxy)iodo)benzene basic properties and structure

An In-depth Technical Guide to (Hydroxy(tosyloxy)iodo)benzene: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as Koser's Reagent or HTIB, is a hypervalent iodine(III) compound that has established itself as a versatile and powerful reagent in modern organic synthesis.[1][2][3] Its stability as a non-hygroscopic, crystalline solid, coupled with its potent but mild oxidizing properties, makes it an invaluable tool for a wide array of chemical transformations.[2] This guide provides a comprehensive overview of the fundamental properties, molecular structure, and key applications of this compound, with a focus on experimental details and mechanistic insights relevant to professionals in research and drug development.

Core Properties

This compound is a stable, colorless solid.[2][4] It is characterized by the presence of a phenyl group, a hydroxyl group, and a tosyloxy group all attached to a central iodine(III) atom.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 27126-76-7 | [2][4][5] |

| Molecular Formula | C₁₃H₁₃IO₄S | [2][5][6] |

| Molecular Weight | 392.21 g/mol | [2][5] |

| Melting Point | 131-137 °C | [4][7][8] |

| 136-138.5 °C | [2] | |

| 140-142 °C | [2] | |

| Appearance | Colorless fine needles or prisms, Crystalline Powder | [2][7] |

| Solubility | Sparingly soluble in acetonitrile (B52724) and dichloromethane (B109758) at room temperature. Soluble in DMF, alcohols, water, chloroform, and acetic acid. | [2] |

| pKa | 7.59 ± 0.58 (Predicted) | [7] |

Structural Information

The molecular structure of this compound has been determined by single-crystal X-ray analysis.[2] The IUPAC name for this compound is [hydroxy(phenyl)-λ³-iodanyl] 4-methylbenzenesulfonate.[5] The hypervalent nature of the iodine atom allows it to accommodate more than the usual octet of electrons, leading to a T-shaped geometry around the central iodine atom in many of its derivatives. In the solid state, derivatives of this reagent can exhibit a pseudocyclic structure due to intramolecular interactions between an oxygen atom and the iodine atom.[9]

| Structural Identifier | Value | Source(s) |

| IUPAC Name | [hydroxy(phenyl)-λ³-iodanyl] 4-methylbenzenesulfonate | [5] |

| SMILES | Cc1ccc(cc1)S(=O)(=O)O--INVALID-LINK--c2ccccc2 | [8] |

| InChI | 1S/C13H13IO4S/c1-11-7-9-13(10-8-11)19(16,17)18-14(15)12-5-3-2-4-6-12/h2-10,15H,1H3 | [8] |

| InChI Key | LRIUKPUCKCECPT-UHFFFAOYSA-N | [8] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of this compound in a laboratory setting. Below are representative protocols for its synthesis and a common application.

One-Pot Synthesis of this compound

This protocol is adapted from a procedure that utilizes m-chloroperbenzoic acid (m-CPBA) for the one-pot synthesis from an iodoarene.[1]

Materials:

-

m-chloroperbenzoic acid (m-CPBA)

-

2,2,2-trifluoroethanol (TFE)

-

Iodobenzene

-

p-toluenesulfonic acid monohydrate

-

Diethyl ether

Procedure:

-

A 250-mL round-bottomed flask is charged with m-CPBA (1.0 equiv) and TFE.

-

The mixture is sonicated until the m-CPBA is dissolved.

-

Iodobenzene (1.0 equiv) and p-toluenesulfonic acid monohydrate (1.0 equiv) are added to the solution.

-

The flask is placed in a preheated oil bath at 40 °C and stirred vigorously for 1 hour.

-

The solvent is removed under reduced pressure.

-

Diethyl ether is added to the residue, and the mixture is stirred for 30 minutes to induce precipitation of the product as a white solid.

-

The solid product is collected by suction filtration and washed with diethyl ether.

α-Tosylation of Ketones using this compound

This protocol describes a general procedure for the α-tosyloxylation of enolizable ketones.[10]

Materials:

-

Ketone

-

This compound

-

Acetonitrile

-

Dichloromethane

-

Saturated aqueous NaHCO₃ solution

-

Water

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of the ketone in acetonitrile, this compound (1.0 equiv) is added.

-

The reaction mixture is subjected to ultrasound irradiation for 10-30 minutes at 55 °C.

-

The solvent is removed in vacuo.

-

The residue is dissolved in dichloromethane, washed with saturated aqueous NaHCO₃ and then with water.

-

The organic layer is dried over MgSO₄ and the solvent is evaporated under reduced pressure.

-

The crude product is triturated with hexane to yield the corresponding α-tosyloxy ketone.

Signaling Pathways and Logical Relationships

The utility of this compound stems from its ability to participate in a variety of reaction pathways, primarily as an electrophile or an oxidant.

Proposed Mechanism for α-Tosylation of Ketones

The α-tosyloxylation of ketones is a cornerstone application of Koser's Reagent.[3][11] The reaction is believed to proceed through the enol or enolate form of the ketone. This compound itself can act as a Brønsted acid, catalyzing the enolization of the ketone.[11]

Caption: Proposed mechanism for the α-tosyloxylation of ketones using HTIB.

Synthetic Workflow for Koser's Reagent

The one-pot synthesis of this compound provides an efficient route to this valuable reagent. The logical flow of this synthesis is depicted below.

Caption: Workflow for the one-pot synthesis of this compound.

Conclusion

This compound is a remarkably effective and versatile hypervalent iodine(III) reagent with a broad spectrum of applications in organic synthesis. Its stability, ease of handling, and predictable reactivity make it an indispensable tool for researchers and professionals in drug development and chemical sciences. A thorough understanding of its fundamental properties, structure, and reaction mechanisms, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Koser's Reagent [drugfuture.com]

- 3. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]

- 4. Page loading... [guidechem.com]

- 5. This compound | C13H13IO4S | CID 325434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. [Hydroxy(tosyloxy)iodo]benzene CAS#: 27126-76-7 [m.chemicalbook.com]

- 8. Hydroxy(tosyloxy)iodo benzene 96 27126-76-7 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. suslick.scs.illinois.edu [suslick.scs.illinois.edu]

- 11. medchemexpress.com [medchemexpress.com]

Koser's Reagent: A Comprehensive Technical Guide to its Chemical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical characteristics, stability, and synthetic applications of [hydroxy(tosyloxy)iodo]benzene, commonly known as Koser's Reagent. This hypervalent iodine(III) reagent has emerged as a versatile and environmentally benign tool in modern organic synthesis, valued for its ability to act as a mild oxidant and a source of electrophilic iodine.

Core Chemical Characteristics

Koser's Reagent, with the chemical formula C₁₃H₁₃IO₄S, is a stable, non-hygroscopic crystalline solid.[1] It typically appears as colorless fine needles or prisms.[1] The key physical and chemical properties of Koser's Reagent are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | [hydroxy(tosyloxy)iodo]benzene | [1] |

| Synonyms | HTIB, Phenyliodoso hydroxide (B78521) tosylate | [1] |

| CAS Number | 27126-76-7 | [1] |

| Molecular Formula | C₁₃H₁₃IO₄S | [1] |

| Molecular Weight | 392.21 g/mol | [1] |

| Appearance | Colorless fine needles or prisms | [1] |

| Melting Point | 136-142 °C | [1] |

| Percent Composition | C: 39.81%, H: 3.34%, I: 32.36%, O: 16.32%, S: 8.18% | [1] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water (22 °C) | ca. 1 g/42 mL | [1] |

| Methanol | Moderately soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Moderately soluble | [2] |

| Acetonitrile | Sparingly soluble at room temperature, readily dissolves near reflux | [1] |

| Dichloromethane (DCM) | Sparingly soluble | [1] |

| Chloroform | Soluble (gives a colorless solution) | [1] |

| Diethyl Ether | Insoluble | [2] |

| 2,2,2-Trifluoroethanol (TFE) | Poorly soluble | [3] |

| Acetic Acid | Soluble (gives a colorless solution) | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

Stability and Storage

Koser's Reagent is stable to air but exhibits some sensitivity to light.[4] For long-term storage, it is recommended to keep the reagent in a dark bottle and refrigerated.[2] Thermal decomposition has been observed at elevated temperatures; for instance, reactions performed at 60 or 80 °C show lower yields due to partial decomposition.[4]

Reactivity and Synthetic Applications

Koser's reagent is a versatile synthetic tool employed in a wide array of organic transformations.[1] Its reactivity stems from the electrophilic nature of the iodine(III) center and the good leaving group ability of the tosyloxy group.

Key Reaction Types:

-

α-Oxidation of Carbonyl Compounds: A primary application of Koser's reagent is the α-tosyloxylation of ketones to furnish α-tosyloxyketones, which are valuable synthetic intermediates.[5]

-

Oxidation of Alkenes and Alkynes: Alkenes react with Koser's reagent to yield 1,2-ditosyloxyalkanes via a syn-addition.[5] It also participates in the halotosyloxylation of alkynes.[5]

-

Rearrangements: The reagent can induce oxidative rearrangements, including ring contractions of cyclic ketones and olefins.[6] It can also mediate the Beckmann rearrangement of ketoximes to amides.[5]

-

Dearomatization of Phenols: Koser's reagent is utilized in the dearomatization of phenolic compounds.[4]

-

Synthesis of Iodonium Salts: It serves as a precursor for the synthesis of diaryliodonium salts.[4]

-

Oxidative Cyclizations: It can mediate the oxidative cyclization of aldoximes with alkenes to form isoxazoline-fused heterocycles.[7]

The following diagram provides a general overview of the diverse applications of Koser's Reagent in organic synthesis.

Experimental Protocols

One-Pot Synthesis of Koser's Reagent

A convenient and efficient one-pot synthesis of Koser's reagent and its derivatives has been reported, avoiding the need for expensive iodine(III) precursors.[4] The following protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials:

-

m-Chloroperbenzoic acid (m-CPBA)

-

p-Toluenesulfonic acid monohydrate

-

2,2,2-Trifluoroethanol (TFE)

-

Diethyl ether

Procedure:

-

In a round-bottomed flask, dissolve m-chloroperbenzoic acid (1.0 equiv) in 2,2,2-trifluoroethanol.

-

To this solution, add iodobenzene (1.0 equiv) and p-toluenesulfonic acid monohydrate (1.0 equiv).

-

Stir the reaction mixture at 40 °C for 1 hour. A precipitate may form during the reaction.

-

Remove the TFE under reduced pressure.

-

Add diethyl ether to the residue and stir for 30 minutes to triturate the product.

-

Collect the white solid by suction filtration and wash with diethyl ether.

-

Dry the product under vacuum to afford Koser's Reagent.

Caution: Reactions involving peracids should be conducted behind a safety shield. Dried m-CPBA can be shock-sensitive.[4]

The synthesis workflow is depicted in the following diagram:

Conclusion

Koser's Reagent is a powerful and versatile hypervalent iodine(III) compound with a well-established role in modern organic synthesis. Its stability, ease of handling, and diverse reactivity make it an attractive choice for a variety of oxidative transformations. This guide provides a foundational understanding of its chemical characteristics, stability, and applications, intended to aid researchers and professionals in leveraging this valuable reagent in their synthetic endeavors.

References

HTIB Reagent: A Comprehensive Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Hydroxy(tosyloxy)iodo]benzene (HTIB), also known as Koser's reagent, is a hypervalent iodine(III) reagent that has emerged as a versatile and powerful tool in modern organic synthesis. This technical guide provides an in-depth overview of HTIB, including its chemical properties, diverse applications in the synthesis of biologically relevant molecules, and detailed experimental protocols. The content is tailored for researchers, scientists, and drug development professionals who are looking to leverage the unique reactivity of this reagent in their synthetic endeavors.

Chemical and Physical Properties

HTIB is a stable, white crystalline solid that serves as an excellent electrophilic source of the tosyloxy group and as a mild oxidant. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 27126-76-7 |

| Molecular Formula | C₁₃H₁₃IO₄S |

| Molecular Weight | 392.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 131-137 °C |

| Solubility | Soluble in methanol (B129727); moderately soluble in water and DMSO; insoluble in diethyl ether, dichloromethane, and chloroform. |

Core Applications in Organic Synthesis

HTIB is widely employed in a variety of oxidative transformations, facilitating the synthesis of a broad range of organic compounds, including those with significant biological and pharmaceutical relevance. Its utility stems from its ability to act as a potent electrophile and a good leaving group, enabling reactions to proceed under mild conditions.

α-Functionalization of Ketones

One of the most prominent applications of HTIB is the α-functionalization of ketones. This is typically achieved through the in situ generation of an α-tosyloxy ketone intermediate, which can then be displaced by a variety of nucleophiles.

α-Azido ketones are valuable precursors for the synthesis of various nitrogen-containing heterocycles and other complex molecules. HTIB provides a convenient one-pot method for their preparation from the corresponding ketones.[1][2]

α-Tosyloxy ketones are themselves important synthetic intermediates. HTIB allows for their direct and efficient synthesis from ketones or enol esters.[3]

Oxidative Cyclization and Synthesis of Heterocycles

HTIB is an effective reagent for mediating oxidative cyclization reactions, leading to the formation of various heterocyclic scaffolds that are prevalent in many natural products and pharmaceutical agents.[4][5]

HTIB can be used to mediate the oxidative N-O coupling of β-hydroxyketoximes to produce isoxazoline (B3343090) N-oxides.[6][7][8] Furthermore, it facilitates the synthesis of chromeno-isoxazoles and isoxazolines under aqueous conditions.[9]

While direct protocols for coumarin (B35378) synthesis using HTIB as the primary cyclizing agent are less common, HTIB is instrumental in the synthesis of precursors and in the functionalization of the coumarin core, which is a privileged scaffold in medicinal chemistry. For instance, HTIB can be used in the synthesis of furo[3,2-c]coumarin derivatives.[10]

Experimental Protocols

The following sections provide detailed methodologies for some of the key synthetic transformations employing HTIB.

General Procedure for the α-Tosyloxyloxylation of Ketones

This protocol outlines a general method for the synthesis of α-tosyloxy ketones from ketone starting materials.

Materials:

-

Ketone

-

[Hydroxy(tosyloxy)iodo]benzene (HTIB)

-

Acetonitrile (B52724) (or other suitable solvent)

Procedure:

-

Dissolve the ketone (1 equivalent) in acetonitrile.

-

Add HTIB (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired α-tosyloxy ketone.

One-Pot Synthesis of α-Azido Ketones

This protocol describes a convenient one-pot synthesis of α-azido ketones from ketones using HTIB and sodium azide (B81097).[1]

Materials:

-

Ketone (e.g., Acetophenone)

-

[Hydroxy(tosyloxy)iodo]benzene (HTIB)

-

Sodium azide (NaN₃)

-

Acetonitrile

-

Dichloromethane

-

Water

Procedure:

-

To a solution of the ketone (1 equivalent) in acetonitrile, add HTIB (1.1 equivalents).

-

Reflux the resulting solution for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Add sodium azide (2 equivalents) and stir the mixture for an additional 2 hours.

-

Remove the majority of the acetonitrile by distillation.

-

Dissolve the residue in dichloromethane, wash with cold water, and dry over anhydrous sodium sulfate.

-

The α-azido ketone can be isolated by trituration with petroleum ether or by column chromatography.

Synthesis of Isoxazoline N-Oxides via Oxidative N-O Coupling

This protocol details the HTIB-mediated synthesis of isoxazoline N-oxides from β-hydroxyketoximes.[6][7]

Materials:

-

β-Hydroxyketoxime

-

[Hydroxy(tosyloxy)iodo]benzene (HTIB)

-

Methanol or Acetonitrile

Procedure:

-

Dissolve the β-hydroxyketoxime (1 equivalent) in either methanol or acetonitrile.

-

Add HTIB (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding isoxazoline N-oxide.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways and proposed reaction mechanisms.

Caption: Workflow for the one-pot synthesis of α-azido ketones.

Caption: Proposed mechanism for HTIB-mediated oxidative cyclization.

Role in Drug Discovery and Development

While HTIB is a synthetic reagent and not a therapeutic agent itself, its importance in drug discovery is significant. The ability to efficiently synthesize complex molecular scaffolds, such as various heterocycles, is crucial for generating libraries of novel compounds for biological screening. The reactions facilitated by HTIB, often proceeding under mild conditions, are compatible with a wide range of functional groups, making it an ideal reagent for the late-stage functionalization of complex molecules in the development of new drug candidates. The synthesis of α-azido ketones, for example, provides access to triazoles through "click chemistry," a powerful tool in modern medicinal chemistry.

Conclusion

[Hydroxy(tosyloxy)iodo]benzene (HTIB) is a highly valuable and versatile reagent for organic synthesis. Its ability to perform a wide range of oxidative transformations under mild conditions makes it an indispensable tool for researchers in academia and industry. This guide has provided a comprehensive overview of its properties, key applications, and detailed experimental protocols, with a focus on its utility in the synthesis of molecules relevant to drug discovery and development. The continued exploration of HTIB's reactivity is expected to lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.

References

- 1. [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of isoxazoline N-oxides via [hydroxy(tosyloxy)iodo]benzene (HTIB)-mediated oxidative N-O coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Physical properties and solubility of (Hydroxy(tosyloxy)iodo)benzene

An In-depth Technical Guide to the Physical Properties and Solubility of (Hydroxy(tosyloxy)iodo)benzene

Introduction

This compound, commonly known as Koser's Reagent or HTIB, is a hypervalent iodine(III) compound widely utilized in organic synthesis as a mild and efficient oxidizing agent.[1][2][3] Its applications include the α-oxidation of carbonyl compounds, the dearomatization of phenols, and the synthesis of iodonium (B1229267) salts.[1][2] This technical guide provides a comprehensive overview of the physical properties and solubility of this compound, along with relevant experimental protocols and workflows for its synthesis and application.

Physical Properties

This compound is a stable, non-hygroscopic crystalline solid at room temperature.[4] It typically appears as a white to light yellow or off-white crystalline powder.[5][6] For long-term storage, it is recommended to keep it refrigerated in a dark bottle.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃IO₄S | [5][7] |

| Molecular Weight | 392.21 g/mol | [5][7] |

| Melting Point | 130-137 °C[5][8], 131-137 °C[8], 136-138.5 °C[4], 138 °C, 140-142 °C[4] | Various |

| Appearance | Crystalline powder[5], White to light yellow powder[5], Off-white to pale yellow crystalline powder[6] | Various |

| CAS Number | 27126-76-7 | [5][7] |

Solubility

The solubility of this compound varies significantly across different solvents. It is moderately soluble in polar protic and aprotic solvents, while exhibiting low solubility in nonpolar and some chlorinated solvents.[1]

| Solvent | Solubility | Source |

| Water | Moderately soluble (approx. 1 g/42 mL at 22°C)[1][4] | [1][4] |

| Methanol (MeOH) | Soluble, Moderately soluble[1] | [1] |

| Dimethyl Sulfoxide (DMSO) | Moderately soluble | [1] |

| Acetonitrile | Sparingly soluble at room temperature; readily dissolves near reflux[4] | [4] |

| Dichloromethane (B109758) (CH₂Cl₂) | Insoluble[1], Sparingly soluble at room temperature[4] | [1][4] |

| Chloroform (CHCl₃) | Insoluble[1], Soluble to give a colorless solution[4] | [1][4] |

| Diethyl Ether (Et₂O) | Insoluble | [1] |

| Dimethylformamide (DMF) | Soluble | [4] |

| Acetic Acid | Soluble to give a colorless solution | [4] |

Although it is largely insoluble in dichloromethane and chloroform, these are considered excellent solvents for reactions, as the disappearance of the solid reagent indicates the completion of the reaction.[1]

Experimental Protocols

One-Pot Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a one-pot reaction from an iodoarene.[2] This procedure utilizes m-chloroperbenzoic acid (m-CPBA) as the oxidant and p-toluenesulfonic acid as the tosyl source.

Methodology:

-

A round-bottomed flask is charged with m-chloroperbenzoic acid (m-CPBA) and 2,2,2-trifluoroethanol (B45653) (TFE).[2]

-

The mixture is sonicated until the m-CPBA is dissolved.[2]

-

Iodobenzene and p-toluenesulfonic acid monohydrate are added to the solution.[2]

-

The reaction mixture is stirred vigorously in a preheated oil bath at 40 °C for 1 hour.[2] A yellow precipitate may be observed after a few minutes.[2]

-

The solvent is then removed by distillation or evaporation under reduced pressure to yield the product.[2]

α-Tosyloxylation of Ketones

This compound is frequently used for the α-tosyloxylation of enolizable ketones.[3][9] This reaction is a key step in the synthesis of various organic molecules.[10][11]

Methodology:

-

The ketone is dissolved in a suitable solvent, such as acetonitrile.[10][11]

-

The reaction mixture is refluxed for a period of 1.5 to 2 hours, with the reaction progress monitored by thin-layer chromatography (TLC).[10][11]

-

Upon completion, the resulting α-tosyloxy ketone can be used in situ for subsequent reactions or isolated after workup.[10][11] For isolation, the solvent is typically removed, and the residue is dissolved in a solvent like dichloromethane, washed with water, and dried.[10]

Signaling Pathways and Logical Relationships

While this compound is a reagent in chemical synthesis and not typically involved in biological signaling pathways, its reactivity can be understood through a logical relationship of its components. The hypervalent iodine atom acts as a Lewis acid and an oxidizing agent, the tosyloxy group is a good leaving group, and the hydroxyl group can participate in proton transfer. This combination of features allows it to react with a wide range of nucleophiles, such as the enol or enolate form of a ketone.

The general mechanism for the α-tosyloxylation of a ketone can be conceptualized as follows:

References

- 1. Koser’s reagent - Enamine [enamine.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Koser's Reagent, Hydroxy(tosyloxy)iodobenzene, HTIB [organic-chemistry.org]

- 4. Koser's Reagent [drugfuture.com]

- 5. 389610050 [thermofisher.com]

- 6. [Hydroxy(tosyloxy)iodo]benzene | 27126-76-7 [sbsgenetech.com]

- 7. This compound | C13H13IO4S | CID 325434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [Hydroxy(tosyloxy)iodo]benzene | 27126-76-7 [chemicalbook.com]

- 9. suslick.scs.illinois.edu [suslick.scs.illinois.edu]

- 10. [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

The Genesis and Synthesis of a Hypervalent Iodine Staple: A Technical Guide to Koser's Reagent

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and synthesis of [Hydroxy(tosyloxy)iodo]benzene, commonly known as Koser's Reagent. This versatile hypervalent iodine(III) reagent has become an indispensable tool for organic chemists, enabling a wide range of oxidative transformations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a comprehensive overview of the reagent's origins and practical preparation.

Discovery and Conceptualization

The journey of Koser's Reagent, or [Hydroxy(tosyloxy)iodo]benzene (HTIB), began in the late 1970s through the pioneering work of Professor Gerald F. Koser and his research group. Their investigations into the chemistry of organoiodine compounds led to the development of this novel and highly useful reagent. The foundational work, published in the Journal of Organic Chemistry, laid the groundwork for the widespread application of HTIB in modern organic synthesis.[1][2] The key innovation was the creation of a stable, easily handled, and effective reagent for the transfer of a tosyloxy group to various organic substrates. This discovery was a significant advancement in the field of hypervalent iodine chemistry, which until then had a more limited scope of practical reagents.[3][4]

The logical progression leading to the discovery can be visualized as follows:

Caption: Logical workflow of the discovery of Koser's Reagent.

Synthesis of Koser's Reagent

The synthesis of Koser's Reagent has evolved since its initial discovery, with modern procedures emphasizing efficiency, safety, and yield. One of the most reliable and widely adopted methods is the one-pot synthesis from an iodoarene, an oxidizing agent, and p-toluenesulfonic acid. The use of 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to significantly accelerate the reaction.[5][6]

A general workflow for a modern synthesis of a Koser's Reagent derivative is depicted below:

Caption: Experimental workflow for the synthesis of Koser's Reagent derivatives.

Experimental Protocol: One-Pot Synthesis of 1-[Hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Weight/Volume |

| m-Chloroperbenzoic acid (m-CPBA, ~70%) | 172.57 | 17.0 | 1.0 | 4.18 g |

| 3-Iodobenzotrifluoride (B1329313) | 272.01 | 17.0 | 1.0 | 2.45 mL (1.71 g) |

| p-Toluenesulfonic acid monohydrate | 190.22 | 17.0 | 1.0 | 3.23 g |

| 2,2,2-Trifluoroethanol (TFE) | 100.04 | - | - | 65 mL |

| Diethyl ether | 74.12 | - | - | 130 mL |

Procedure:

-

A 250-mL round-bottomed flask equipped with a magnetic stir bar is charged with m-chloroperbenzoic acid (4.18 g, 17.0 mmol, 1.0 equiv) and 2,2,2-trifluoroethanol (65 mL). The mixture is sonicated for approximately 20 minutes to dissolve the m-CPBA.

-

To the resulting solution, 3-iodobenzotrifluoride (2.45 mL, 1.71 g, 17.0 mmol, 1.0 equiv) and p-toluenesulfonic acid monohydrate (3.23 g, 17.0 mmol, 1.0 equiv) are added.

-

The flask is loosely capped with a septum and the reaction mixture is stirred vigorously in a preheated oil bath at 40 °C for 1 hour.

-

The solvent is then removed under reduced pressure.

-

Diethyl ether (65 mL) is added to the residue, and the mixture is stirred for 30 minutes, resulting in the precipitation of a white solid.

-

The product is collected by suction filtration on a Büchner funnel and washed with an additional 65 mL of diethyl ether.

-

The solid is dried under vacuum to afford 1-[hydroxy(tosyloxy)iodo]-3-trifluoromethylbenzene as a white solid.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 94-97%[4][5] |

| Melting Point | 155-157 °C[5] |

| ¹H NMR (400 MHz, DMSO-d₆) δ | 2.29 (s, 3H), 7.12 (d, J = 8.0 Hz, 2H), 7.48 (d, J = 8.0 Hz, 2H), 7.85 (t, J = 8.0 Hz, 1H), 8.08 (d, J = 8.0 Hz, 1H), 8.50 (d, J = 8.0 Hz, 1H), 8.63 (s, 1H), 9.98 (br s, 1H)[5] |

| ¹³C NMR (100 MHz, DMSO-d₆) δ | 20.7, 123.1 (q, J = 273.4 Hz), 123.8, 125.5, 128.6 (q, J = 2.8 Hz), 130.5 (q, J = 3.5 Hz), 130.8 (q, J = 32.5 Hz), 131.9, 138.0, 138.6, 144.0[5] |

Reaction Conditions and Yields for Analogs:

Modern synthetic protocols have expanded the scope of Koser's reagent synthesis to a wide array of iodoarenes. The following table summarizes the synthesis of various [hydroxy(tosyloxy)iodo]arenes from their corresponding iodoarenes, highlighting the versatility of the one-pot procedure.

| Iodoarene Substrate | Reaction Time (h) | Yield (%) |

| Iodobenzene | 1 | 95 |

| 4-Iodotoluene | 1 | 98 |

| 4-Iodoanisole | 0.5 | 97 |

| 4-Iodochlorobenzene | 1 | 96 |

| 4-Iodonitrobenzene | 3 | 85 |

| 2-Iodothiophene | 1 | 92 |

| Data adapted from Merritt et al., J. Org. Chem. 2010, 75, 7416-7419. |

Conclusion

Koser's Reagent has firmly established its place in the synthetic organic chemist's toolbox. Its discovery was a pivotal moment in the development of practical hypervalent iodine reagents, and the continued refinement of its synthesis has made it readily accessible. This guide provides the essential historical context and detailed practical information to facilitate the understanding and utilization of this powerful synthetic tool.

References

- 1. suslick.scs.illinois.edu [suslick.scs.illinois.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced Reactivity of [Hydroxy(tosyloxy)iodo]benzene in Fluoroalcohol Media. Efficient Direct Synthesis of Thienyl(aryl)iodonium Salts [mdpi.com]

- 6. Koser’s reagent - Enamine [enamine.net]

An In-Depth Technical Guide to Hypervalent Iodine(III) Reagents for Researchers, Scientists, and Drug Development Professionals

Introduction

Hypervalent iodine compounds are molecules in which an iodine atom possesses a formal oxidation state higher than the typical -1. Among these, hypervalent iodine(III) reagents have emerged as indispensable tools in modern organic synthesis. Their appeal lies in their mild and selective oxidizing properties, offering a valuable alternative to traditional heavy metal-based oxidants. These reagents are characterized by their low toxicity, high stability, and ease of handling, making them particularly attractive for applications in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of the core aspects of common hypervalent iodine(III) reagents, including their synthesis, properties, and applications, with a focus on providing practical experimental details and mechanistic insights.

Core Hypervalent Iodine(III) Reagents: A Comparative Overview

The most commonly employed hypervalent iodine(III) reagents in organic synthesis are 2-Iodoxybenzoic acid (IBX), Dess-Martin Periodinane (DMP), and (Diacetoxyiodo)benzene (PIDA). While all are powerful oxidizing agents, they exhibit distinct properties that make them suitable for different applications.

Physicochemical Properties

The physical and chemical properties of these reagents, such as solubility and stability, are crucial factors in their practical application.

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Solubility |

| IBX | C₇H₅IO₄ | 280.02 | White crystalline solid | 233 (decomposes)[1] | Insoluble in most common organic solvents; soluble in DMSO.[1][2] |

| DMP | C₁₃H₁₃IO₈ | 424.14 | White crystalline powder | 130-133[3] | Soluble in chlorinated solvents (DCM, chloroform), acetonitrile.[3][4] |

| PIDA | C₁₀H₁₁IO₄ | 322.09 | White crystalline solid | 163-165 | Soluble in acetic acid, DCM, acetonitrile. |

Stability and Safety:

-

IBX: While effective, IBX is known to be impact- and heat-sensitive, posing an explosion risk at temperatures above 200°C.[1] Commercial preparations are often stabilized with carboxylic acids like benzoic and isophthalic acid to mitigate this hazard.[1]

-

DMP: As a derivative of IBX, DMP is also heat- and shock-sensitive and can exhibit exothermic decomposition above 130°C.[5] Caution should be exercised when using it on a large scale.[6]

-

PIDA: PIDA is generally considered more stable and less hazardous than IBX and DMP.

Synthesis of Key Hypervalent Iodine(III) Reagents

The accessibility of these reagents through straightforward synthetic procedures has contributed significantly to their widespread adoption.

Synthesis of 2-Iodoxybenzoic Acid (IBX)

IBX is commonly prepared by the oxidation of 2-iodobenzoic acid using an inexpensive and environmentally benign oxidant, Oxone®.[1][7]

Experimental Protocol: Synthesis of IBX

-

To a stirred suspension of Oxone (1.5 equivalents) in deionized water, add 2-iodobenzoic acid (1.0 equivalent) in one portion.

-

Heat the resulting suspension to 70-73°C and stir vigorously for 3 hours.

-

Cool the reaction mixture to 5°C in an ice bath and continue stirring for an additional 1.5 hours.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water and then with cold acetone.

-

Dry the product under high vacuum to afford IBX as a white, microcrystalline powder.

Typical Yield: 79-81% with ≥95% purity.[8]

Synthesis of Dess-Martin Periodinane (DMP)

DMP is synthesized from its precursor, IBX, through an acylation reaction.[9]

Experimental Protocol: Synthesis of DMP from IBX

-

To a flask containing IBX (1.0 equivalent), add acetic anhydride (B1165640) (9.1 equivalents) and acetic acid (13.0 equivalents).

-

Heat the mixture to 85°C with vigorous stirring for approximately 30 minutes, at which point the white suspension should become a clear yellow solution.

-

Turn off the heat and allow the reaction to cool slowly to room temperature.

-

Chill the solution to -30°C for two hours to induce precipitation.

-

Collect the granular white precipitate by vacuum filtration under a nitrogen atmosphere.

-

Wash the solid with three portions of chilled diethyl ether.

-

Dry the product under high vacuum for 24 hours to yield DMP.

Typical Yield: A two-step yield of 80% from 2-iodobenzoic acid has been reported.[9]

Synthesis of (Diacetoxyiodo)benzene (PIDA)

PIDA can be prepared by the oxidation of iodobenzene (B50100) in the presence of acetic acid.

Experimental Protocol: Synthesis of PIDA

-

Slowly add sodium percarbonate (3.3 equivalents) portion-wise to a stirred mixture of acetic anhydride, acetic acid, and dichloromethane (B109758) at ≤ 30°C.

-

Continue stirring for 1.5 hours.

-

Add iodobenzene (1.0 equivalent) and stir the reaction mixture at 40°C for 5 hours.

-

After cooling, filter the precipitated sodium acetate (B1210297) and wash with dichloromethane.

-

Evaporate the filtrate under vacuum.

-

Rapidly add cold 10% aqueous acetic acid to the residue.

-

Leave the flask in a cooler for a few hours to allow for crystallization.

-

Collect the colorless crystals by filtration, wash with hexane, and air-dry in the dark.

Typical Yield: 79% for the synthesis from iodobenzene.[6]

Core Applications in Organic Synthesis: Oxidation of Alcohols

A primary application of hypervalent iodine(III) reagents is the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[10][11] This transformation is fundamental in multi-step syntheses, particularly in the pharmaceutical industry.

Comparative Efficacy in Alcohol Oxidation

| Reagent | Substrate | Product | Conditions | Yield (%) |

| IBX | Benzyl (B1604629) alcohol | Benzaldehyde (B42025) | ACN/H₂O (2:1), 70°C, 6h (catalytic) | ~95 (conversion) |

| IBX | Benzyl alcohol | Benzaldehyde | ACN, Et₂O·BF₃, rt, 3 min | 95[12] |

| DMP | Primary Alcohols | Aldehydes | DCM, rt, 2-4h | High |

| DMP | Secondary Alcohols | Ketones | DCM, rt, 2-4h | High |

| PIDA/TEMPO | Benzyl alcohol | Benzaldehyde | DCM, 35°C, 4.5 min (flow) | 49 (isolated) |

Experimental Protocols for Alcohol Oxidation

Oxidation of a Primary Alcohol to an Aldehyde using DMP

-

Dissolve the primary alcohol (1.0 equivalent) in dichloromethane (10 volumes).

-

Add Dess-Martin Periodinane (1.2 equivalents) at room temperature.

-

Stir the reaction mixture for 2 to 4 hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude aldehyde.

-

If necessary, purify the product by column chromatography.[6]

Oxidation of Benzyl Alcohol to Benzaldehyde using IBX

-

To a solution of benzyl alcohol (1.5 mmol) in acetonitrile/water (2:1 v/v, 20 mL), add IBX (catalytic amount) and Oxone (co-oxidant).

-

Maintain the mixture at 70°C for 6 hours.

-

Cool the reaction in an ice bath to precipitate the hypervalent iodine byproduct.

-

Remove the precipitate by filtration.

-

Extract the filtrate to isolate the benzaldehyde product.[13]

Mechanistic Insights

The reactivity of hypervalent iodine(III) reagents is governed by key mechanistic steps, including ligand exchange and reductive elimination.

General Mechanism of Alcohol Oxidation

The oxidation of an alcohol by a hypervalent iodine(III) reagent generally proceeds through a ligand exchange at the iodine center, where the alcohol displaces one of the ligands. This is followed by an intramolecular proton transfer and subsequent reductive elimination to yield the carbonyl compound and the reduced iodine species.[4][10]

Workflow for Reagent Selection

Choosing the appropriate hypervalent iodine(III) reagent is critical for the success of a given transformation. The following workflow provides a logical approach to this selection process.

Conclusion

Hypervalent iodine(III) reagents have become firmly established as mild, selective, and environmentally benign alternatives to many classical oxidation methods. Their ease of preparation, handling, and functional group tolerance have made them invaluable in the synthesis of complex molecules, particularly in the context of drug discovery and development. This guide has provided a detailed overview of the synthesis, properties, and applications of the most common hypervalent iodine(III) reagents, equipping researchers with the foundational knowledge to effectively utilize these powerful synthetic tools. As research in this area continues to evolve, the development of new, more efficient, and catalytic hypervalent iodine-based systems promises to further expand their synthetic utility.

References

- 1. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Iodoxybenzoic Acid (IBX) [commonorganicchemistry.com]

- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 8. CN109081826B - Preparation method of oxidant IBX - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Chemistry of (Hydroxy(tosyloxy)iodo)benzene: A Technical Guide to Safe Handling and Application

For Immediate Release

This technical guide provides an in-depth overview of the safety protocols, handling procedures, and experimental applications of (Hydroxy(tosyloxy)iodo)benzene, commonly known as Koser's Reagent. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical safety data and detailed methodologies to ensure the safe and effective use of this versatile hypervalent iodine reagent.

Core Safety and Hazard Information

This compound is a powerful oxidizing agent that requires careful handling to mitigate potential risks. The compound is classified as a skin and eye irritant and may cause respiratory irritation. Adherence to standardized safety protocols is paramount to ensure a safe laboratory environment.

Hazard Identification and Classification

Below is a summary of the hazard classifications for this compound.

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

GHS pictograms associated with this reagent typically include the exclamation mark for irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

A comprehensive list of precautionary statements and recommended PPE is provided below to minimize exposure and ensure safe handling.

| Statement Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash face, hands, and any exposed skin thoroughly after handling.[2][3] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[2] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or face shield.[2]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[2][4]

-

Respiratory Protection: A NIOSH/MSHA approved respirator with a particulate filter is recommended, especially when engineering controls are not sufficient to control airborne dust levels.[2][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Appearance | Off-white to pale yellow crystalline powder[2][5][6] |

| Molecular Formula | C13H13IO4S |

| Molecular Weight | 392.21 g/mol [1] |

| Melting Point | 131-137 °C[5][7][8] |

| Solubility | Soluble in methanol.[5][8] |

| Storage Temperature | Keep in a dark place, under an inert atmosphere, at room temperature. For long-term storage, refrigeration is recommended.[5][7][8][9] |

| Sensitivity | Light sensitive.[5][8] |

Safe Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the stability and safety of this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2] Eyewash stations and safety showers should be readily accessible.[2][4]

-

Handling: Avoid dust formation.[2] Do not get in eyes, on skin, or on clothing.[2][4] Avoid ingestion and inhalation.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Protect from light.[4][9] Keep away from incompatible materials such as strong oxidizing agents and reducing agents.[2]

Experimental Protocols

This compound is a versatile reagent used in a variety of organic transformations. Below are detailed protocols for some of its key applications.

Synthesis of this compound (Koser's Reagent)

Caution: Reactions involving peroxy compounds should be conducted behind a safety shield.

-

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve m-chloroperbenzoic acid (m-CPBA) in 2,2,2-trifluoroethanol (B45653) (TFE).

-

To this solution, add iodoarene and p-toluenesulfonic acid monohydrate.

-

The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for a specified time (typically 1 hour).[10]

-

The solvent can be removed by distillation or rotary evaporation. Note: Higher distillation temperatures should be avoided due to potential decomposition.[10][11] Unreacted m-CPBA is shock-sensitive and poses an explosion risk during solvent evaporation.[10][11]

-

The crude product is triturated with diethyl ether, and the resulting solid is collected by suction filtration and washed with diethyl ether.[11]

-

The product is dried under vacuum.[11]

-

α-Tosyloxylation of Ketones

-

Procedure:

-

In a reaction vessel, add this compound to a solution of the ketone in acetonitrile.[12]

-

The vessel is purged with an inert gas (e.g., Argon) and subjected to sonication for 10-30 minutes at a controlled temperature (e.g., 55 °C).[12]

-

The reaction mixture is concentrated in vacuo.[12]

-

The residue is dissolved in dichloromethane (B109758) and washed with saturated aqueous sodium bicarbonate solution and then with water.[12]

-

The organic layer is dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[12]

-

The α-tosyloxy ketone can be further purified by trituration with hexane.[12]

-

Synthesis of Diaryliodonium Salts

-

Procedure:

-

To a stirred solution of a heteroaromatic compound in 2,2,2-trifluoroethanol (TFE), add this compound in one portion at room temperature under air.[13]

-

The reaction mixture is stirred for approximately 3 hours.[13]

-

Methanol is added to the reaction mixture, and the solvents are removed under vacuum.[13]

-

The resulting crude product is precipitated by the addition of diethyl ether with stirring.[13]

-

The precipitate is collected by filtration and dried in vacuo to yield the diaryliodonium salt.[13]

-

Emergency Procedures

In the event of an emergency, follow these first-aid measures and response protocols.

| Situation | First-Aid Measures |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][14] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][4][14] Do not use mouth-to-mouth resuscitation.[2][14] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.[2][4][14] |

| Fire | Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam for extinction.[4] Wear self-contained breathing apparatus and full protective gear.[2][4] |

| Accidental Release | Ensure adequate ventilation. Use personal protective equipment. Sweep up and shovel into suitable containers for disposal. Do not let the chemical enter the environment.[2][4] |

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.[2] Do not allow the chemical to enter the environment.[2][4]

Visualized Workflows

To further aid in the safe handling and application of this compound, the following diagrams illustrate key workflows.

References

- 1. This compound | C13H13IO4S | CID 325434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. [Hydroxy(tosyloxy)iodo]benzene | 27126-76-7 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. [Hydroxy(tosyloxy)iodo]benzene CAS#: 27126-76-7 [m.chemicalbook.com]

- 6. [Hydroxy(tosyloxy)iodo]benzene, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. [Hydroxy(tosyloxy)iodo]benzene | CAS#:27126-76-7 | Chemsrc [chemsrc.com]

- 8. [Hydroxy(tosyloxy)iodo]benzene | 27126-76-7 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scispace.com [scispace.com]

- 12. suslick.scs.illinois.edu [suslick.scs.illinois.edu]

- 13. mdpi.com [mdpi.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Profile of (Diacetoxyiodo)benzene (HTIB): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (diacetoxyiodo)benzene (B116549) (HTIB), also known as phenyliodine(III) diacetate (PIDA). The information presented herein is intended to serve as a core resource for the characterization and utilization of this versatile hypervalent iodine reagent in a variety of chemical research and development applications. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for HTIB, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for HTIB

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.09 | Doublet (d) | 2H | Aromatic (ortho-protons) |

| 7.63-7.47 | Multiplet (m) | 3H | Aromatic (meta- and para-protons) |

| 2.01 | Singlet (s) | 6H | Acetoxy methyl protons |

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for HTIB

| Chemical Shift (δ) ppm | Assignment |

| 176.5 | Carbonyl carbon (acetoxy) |

| 135.0 | Aromatic carbon (ipso-carbon attached to iodine) |

| 131.8 | Aromatic carbon (para-carbon) |

| 131.0 | Aromatic carbons (ortho-carbons) |

| 121.7 | Aromatic carbons (meta-carbons) |

| 20.5 | Methyl carbon (acetoxy) |

Solvent: CDCl₃, Reference: TMS at 0 ppm.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for HTIB

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H stretch |

| ~2925 | Weak | Aliphatic C-H stretch (methyl) |

| ~1760 - 1690 | Strong | C=O stretch (ester) |

| ~1600, ~1475, ~1445 | Medium-Weak | Aromatic C=C ring stretches |

| ~1270 | Strong | C-O stretch (ester) |

| ~740, ~680 | Strong | Aromatic C-H out-of-plane bend |

Sample preparation: KBr pellet.

Mass Spectrometry (MS)

The mass spectrum of HTIB is characterized by the molecular ion peak and several key fragment ions.

Table 4: Mass Spectrometry Data (Electron Ionization) for HTIB

| m/z | Proposed Fragment Ion | Formula |

| 322 | [C₁₀H₁₁IO₄]⁺ | Molecular Ion (M⁺) |

| 263 | [M - OCOCH₃]⁺ | Loss of an acetoxy radical |

| 221 | [M - 2(OCOCH₃)]⁺ | Loss of two acetoxy radicals |

| 204 | [C₆H₅I]⁺ | Iodobenzene cation |

| 127 | [I]⁺ | Iodine cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of HTIB.

Materials and Equipment:

-

(Diacetoxyiodo)benzene (HTIB), solid

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Vortex mixer

-

Pipettes and glassware

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of HTIB directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS to the NMR tube.

-

Cap the tube and vortex gently until the solid is completely dissolved.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (this will be significantly higher than for ¹H NMR, e.g., 1024 scans or more, depending on the concentration).

-

Set the relaxation delay (d1) to 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the TMS signal at 0 ppm.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

Objective: To obtain a high-quality infrared spectrum of solid HTIB.

Materials and Equipment:

-

(Diacetoxyiodo)benzene (HTIB), solid

-

Spectroscopy-grade potassium bromide (KBr), dry

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

-

Spatula

-

Desiccator

Procedure:

-

Sample Preparation:

-

Ensure the agate mortar and pestle are clean and dry.

-

Place approximately 1-2 mg of HTIB into the mortar.

-

Add approximately 100-200 mg of dry KBr to the mortar. The ratio of sample to KBr should be roughly 1:100.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption from the atmosphere.

-

-

Pellet Formation:

-

Transfer a small amount of the powdered mixture into the die of the pellet press.

-

Distribute the powder evenly to form a thin layer.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes. The powder will form a translucent or transparent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the significant absorption peaks in the spectrum.

-

Correlate the peak positions with known functional group absorptions.

-

Mass Spectrometry (MS) Protocol (Electron Ionization)

Objective: To obtain the electron ionization mass spectrum of HTIB.

Materials and Equipment:

-

(Diacetoxyiodo)benzene (HTIB), solid

-

Mass spectrometer with an electron ionization (EI) source

-

Direct insertion probe or a suitable sample introduction system for solids

-

Capillary tube

-

Spatula

Procedure:

-

Sample Introduction:

-

Load a small amount (microgram quantity) of HTIB into a clean capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the high-vacuum source of the mass spectrometer.

-

-

Instrument Parameters:

-

Set the ionization mode to Electron Ionization (EI).

-

Set the electron energy to 70 eV.

-

Set the source temperature appropriately to volatilize the sample without thermal decomposition (e.g., 150-200 °C).

-

Set the mass analyzer to scan over a suitable m/z range (e.g., 40-400 amu).

-

-

Data Acquisition:

-

Slowly heat the direct insertion probe to volatilize the sample into the ion source.

-

The volatilized molecules will be ionized and fragmented by the electron beam.

-

The mass analyzer will separate the resulting ions based on their mass-to-charge ratio.

-

The detector will record the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks.

-

Visualized Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for NMR Spectroscopic Analysis of HTIB.

Caption: Workflow for IR Spectroscopic Analysis of HTIB via the KBr Pellet Method.

Caption: Workflow for Mass Spectrometric Analysis of HTIB using Electron Ionization.

The Oxidative Power of (Hydroxy(tosyloxy)iodo)benzene: A Technical Guide to its Mechanism of Action

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

(Hydroxy(tosyloxy)iodo)benzene (HTIB), commonly known as Koser's reagent, has emerged as a versatile and powerful oxidant in modern organic synthesis. Its utility stems from its ability to effect a wide range of transformations under mild conditions, offering a valuable alternative to traditional heavy metal-based oxidants. This technical guide provides a comprehensive overview of the core mechanisms of action of HTIB, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction pathways and workflows.

Core Principles of Reactivity

This compound is a hypervalent iodine(III) reagent. The iodine atom in HTIB exists in a +3 oxidation state, making it highly electrophilic and a potent oxidizing agent. The key to its reactivity lies in the labile nature of the iodo-tosyloxy bond. The tosylate group is an excellent leaving group, facilitating the transfer of an oxygen atom or the entire tosyloxy group to a substrate.

The general mechanism of action for HTIB involves several key steps that are common to many hypervalent iodine(III) reagents:

-

Ligand Exchange: The initial step in many reactions is the displacement of the hydroxide (B78521) or tosylate ligand on the iodine by a nucleophilic substrate. This brings the substrate into the coordination sphere of the iodine, priming it for oxidation.

-

Reductive Elimination: Following ligand exchange, the iodine(III) center undergoes reductive elimination to its more stable iodine(I) state (iodobenzene). This step is the crux of the oxidation, where the substrate is oxidized, and the iodine is reduced.

-

Formation of Key Intermediates: Depending on the substrate and reaction conditions, several key intermediates can be formed. In the oxidation of carbonyl compounds, an iodine(III) enolate is a crucial intermediate. With phenols, iodonium (B1229267) ylides can be generated, and in reactions with alkenes, iodonium ions are often involved.

The reactivity of HTIB can be finely tuned by modifying the substituents on the phenyl ring or by using it in conjunction with other reagents. Furthermore, HTIB can be generated in situ from iodosobenzene (B1197198) and p-toluenesulfonic acid, or catalytically from iodobenzene (B50100) in the presence of a terminal oxidant like m-chloroperbenzoic acid (mCPBA).[1][2]

Quantitative Data on Oxidative Transformations

The efficacy of this compound as an oxidant is demonstrated by the high yields achieved across a variety of transformations. The following tables summarize quantitative data for some of the most common applications of HTIB.

Table 1: α-Tosyloxylation of Ketones

The α-tosyloxylation of ketones is a cornerstone application of HTIB, providing a direct route to valuable α-functionalized carbonyl compounds.[3][4][5]

| Ketone Substrate | Product | Reaction Time | Yield (%) | Reference |

| Acetophenone | α-Tosyloxyacetophenone | 30 min | 55 | [6] |

| Propiophenone | 2-Tosyloxypropiophenone | 15 min | 86 | [6] |

| 2-Butanone | 1-Tosyloxy-2-butanone & 3-Tosyloxy-2-butanone (1:1.5 ratio) | 10 min | 91 | [6] |

| 3-Pentanone | 3-Tosyloxy-2-pentanone | 10 min | 92 | [6] |

| Cyclopentanone | 2-Tosyloxycyclopentanone | 10 min | 42 | [6] |

| Cyclohexanone | 2-Tosyloxycyclohexanone | 15 min | 55 | [6] |

| Cycloheptanone | 2-Tosyloxycycloheptanone | 15 min | 58 | [6] |

Reactions were typically carried out using ultrasound irradiation in acetonitrile.[6]

Table 2: One-Pot α-Azidation of Ketones via In-Situ Generated α-Tosyloxy Ketones

This one-pot procedure highlights the synthetic utility of the intermediate α-tosyloxy ketone, which can be directly converted to other functional groups.[1]

| Ketone Substrate | α-Azido Ketone Product | Yield (%) (Method A)a | Yield (%) (Method B)b | Reference |

| Acetophenone | α-Azidoacetophenone | 80 | 78 | [1] |

| 4-Methylacetophenone | 2-Azido-1-(p-tolyl)ethanone | 81 | 80 | [1] |

| 4-Methoxyacetophenone | 2-Azido-1-(4-methoxyphenyl)ethanone | 78 | 79 | [1] |

| 4-Chloroacetophenone | 2-Azido-1-(4-chlorophenyl)ethanone | 75 | 72 | [1] |

| 4-Bromoacetophenone | 2-Azido-1-(4-bromophenyl)ethanone | 72 | 70 | [1] |

| Propiophenone | 2-Azido-1-phenylpropan-1-one | 76 | 75 | [1] |

| Cyclohexanone | 2-Azidocyclohexanone | 69 | 69 | [1] |

a Method A: Using pre-formed HTIB.[1] b Method B: Using HTIB generated in situ from iodosobenzene and p-toluenesulfonic acid.[1]

Key Mechanistic Pathways and Visualizations

The versatility of this compound stems from its ability to engage in different mechanistic pathways depending on the substrate. The following diagrams, rendered using the DOT language, illustrate some of these core mechanisms.

α-Tosyloxylation of Ketones

The α-tosyloxylation of ketones proceeds through the formation of an iodine(III) enolate intermediate. This is a general and widely accepted mechanism for the α-functionalization of carbonyl compounds using hypervalent iodine reagents.[7]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Progress in organocatalysis with hypervalent iodine catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00206J [pubs.rsc.org]

- 3. Recent advances in hypervalent iodine(III)-catalyzed functionalization of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. suslick.scs.illinois.edu [suslick.scs.illinois.edu]

- 7. Application of [Hydroxy(tosyloxy)iodo]benzene in the Wittig-Ring Expansion Sequence for the Synthesis of β‑Benzocyclo-alkenones from α-Benzocycloalkenones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (Hydroxy(tosyloxy)iodo)benzene: Properties, Synthesis, and Applications

(Hydroxy(tosyloxy)iodo)benzene , a hypervalent iodine(III) reagent, stands as a versatile and powerful tool in modern organic synthesis. This guide offers an in-depth overview of its synonyms, physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and a visual representation of its synthetic utility for researchers, scientists, and professionals in drug development.

Nomenclature and Synonyms

Known by several names in the scientific literature, clarity in terminology is crucial. The most common synonym is Koser's Reagent .[1][2][3][4][5][6][7][8] Other frequently used names and abbreviations include:

-

Phenyliodoso hydroxide (B78521) tosylate[1][2]

-

[Hydroxy(phenyl)-λ3-iodanyl] 4-methylbenzenesulfonate[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₃IO₄S | [1][2][10] |

| Molecular Weight | 392.21 g/mol | [1][2][10][11] |

| Melting Point | 131-142 °C | [1][10][11][12][13][14] |

| Appearance | White to light yellow crystalline powder | [10] |

| Solubility | Sparingly soluble in acetonitrile (B52724) and dichloromethane (B109758) at room temperature. Soluble in dimethylformamide, alcohols, and water (with yellow color formation). Insoluble in diethyl ether and chloroform. | [1][4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in key organic transformations are provided below.

Protocol 1: One-Pot Synthesis of this compound (Koser's Reagent)

This protocol is adapted from an efficient one-pot procedure that reduces reaction times.[7][15][16]

Materials:

-

Iodoarene (e.g., 3-Iodobenzotrifluoride)

-

m-Chloroperbenzoic acid (m-CPBA)

-

p-Toluenesulfonic acid monohydrate

-

2,2,2-Trifluoroethanol (TFE)

-

Diethyl ether

Procedure:

-

In a round-bottomed flask equipped with a magnetic stir bar, dissolve m-CPBA (1.0 equivalent) in 2,2,2-trifluoroethanol. Sonication can be used to aid dissolution.

-

To this solution, add the iodoarene (1.0 equivalent) and p-toluenesulfonic acid monohydrate (1.0 equivalent).

-

Heat the reaction mixture in a preheated oil bath at 40 °C and stir vigorously for 1 hour.

-

Remove the solvent by distillation or evaporation under reduced pressure.

-

To the resulting residue, add diethyl ether and stir the mixture for 30 minutes to triturate the product as a white solid.

-

Collect the solid product by suction filtration on a Büchner funnel.

-

Wash the collected solid with diethyl ether and dry under vacuum at room temperature.

Protocol 2: α-Tosyloxylation of Ketones

This procedure details a common application of Koser's Reagent for the α-functionalization of carbonyl compounds.[3][17][18]

Materials:

-

Ketone

-

This compound (HTIB)

-

Acetonitrile

Procedure:

-

To a solution of the ketone in acetonitrile, add this compound (1.1 equivalents).

-

Reflux the resulting solution for the time required for the reaction to complete (typically monitored by TLC). For less reactive substrates or to achieve milder conditions, ultrasound irradiation can be employed.[18]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with a saturated aqueous solution of sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-tosyloxy ketone, which can be further purified by chromatography or crystallization.